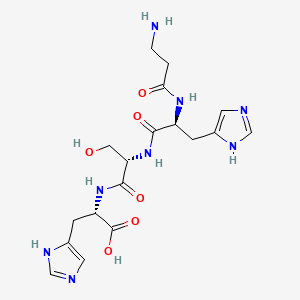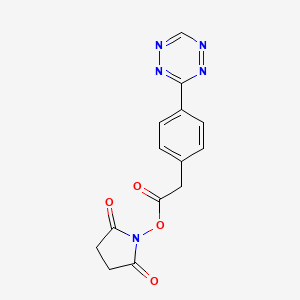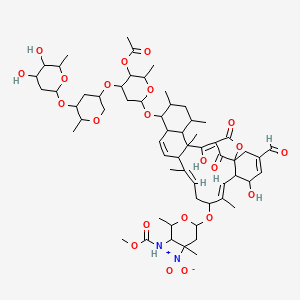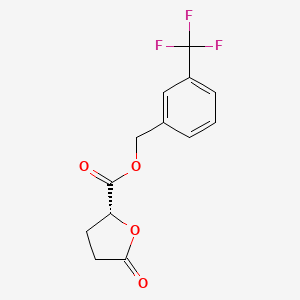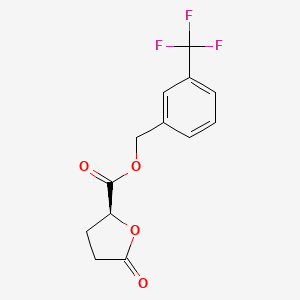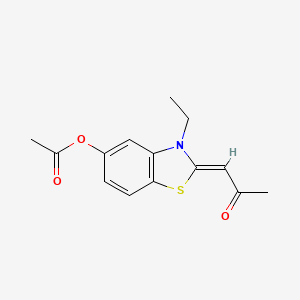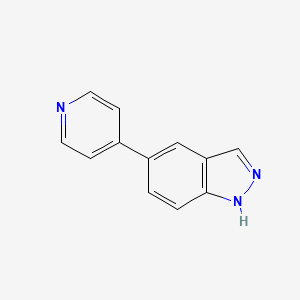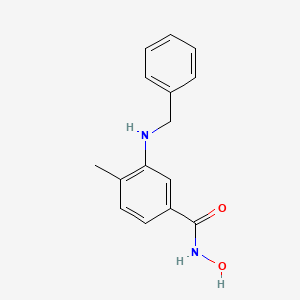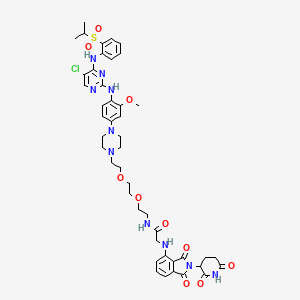
TL 13-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TL13-12 is a potent and selective degrader of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. TL13-12 is particularly notable for its ability to inhibit ALK activity with an IC50 value of 0.69 nM .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
TL13-12 plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including ALK, Aurora A, FER, PTK2, and RPS6KA1 . The nature of these interactions involves the inhibition of ALK activity and the degradation of the aforementioned kinases .
Cellular Effects
TL13-12 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ALK activity and degrading other kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of TL13-12 involves its interaction with ALK and other kinases. It inhibits ALK activity and prompts the degradation of other kinases, thereby exerting its effects at the molecular level .
Preparation Methods
TL13-12 is synthesized through the conjugation of TAE684, an ALK inhibitor, and the cereblon ligand pomalidomide . The synthetic route involves the following steps:
Synthesis of TAE684: This involves the preparation of the ALK inhibitor TAE684.
Synthesis of Pomalidomide: This involves the preparation of the cereblon ligand pomalidomide.
Conjugation: The final step involves the conjugation of TAE684 and pomalidomide to form TL13-12.
Chemical Reactions Analysis
TL13-12 undergoes several types of chemical reactions, including:
Scientific Research Applications
TL13-12 has several scientific research applications, including:
Cancer Research: TL13-12 is used to study the degradation of ALK in various cancer cell lines, including non-small-cell lung cancer, anaplastic large-cell lymphoma, and neuroblastoma
Protein Degradation Studies: TL13-12 is used to study the mechanism of protein degradation via the PROTAC approach.
Drug Development: TL13-12 serves as a model compound for the development of new PROTACs targeting other proteins.
Comparison with Similar Compounds
TL13-12 is unique in its high selectivity and potency as an ALK degrader. Similar compounds include:
TAE684: An ALK inhibitor that serves as a component of TL13-12.
Pomalidomide: A cereblon ligand that is also a component of TL13-12.
Other PROTACs: Various PROTACs targeting different proteins, such as BRD4 and BTK.
TL13-12 stands out due to its ability to degrade multiple kinases with high selectivity and potency .
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNUIPVZMJMPNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClN10O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
